molecular formula C5H7NO B1171382 Sgg1 protein, cytomegalovirus CAS No. 160276-34-6

Sgg1 protein, cytomegalovirus

Cat. No.: B1171382
CAS No.: 160276-34-6
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Description

Sgg1 protein, cytomegalovirus, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO. The purity is usually 95%.
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Properties

CAS No.

160276-34-6

Molecular Formula

C5H7NO

Synonyms

Sgg1 protein, cytomegalovirus

Origin of Product

United States

Molecular Characterization and Genomic Context of the Sgg1 Protein

Cytoplasmic Localization

Studies involving the expression of the Sgg1 protein in transfected COS-7 cells have demonstrated that the protein localizes to the cytoplasm. nih.govresearchgate.net This cytoplasmic distribution is consistent with its predicted nature as a type 1 integral membrane protein. nih.govresearchgate.net

Data Tables

Table 1: Molecular Characteristics of Sgg1 Protein

CharacteristicDescriptionSource
Associated Virus Murine Cytomegalovirus (MCMV) nih.govontosight.ai
Gene Name sgg1 (also known as m133) nih.govoup.com
Protein Size 37-kDa nih.govresearchgate.net
Amino Acid Length 312 amino acids nih.govontosight.ai
Predicted Structure Type 1 integral membrane protein nih.govresearchgate.net

Table 2: Genomic and Transcriptional Features of the sgg1 Gene

FeatureDescriptionSource
Genomic Location HindIII-J region of the MCMV genome oup.com
Transcript Sizes 1.5 kb (abundant) and 1.8 kb (less abundant) nih.gov
Transcriptional Timing Highest expression at early times (8-12 hours post-infection) nih.gov
Open Reading Frame (ORF) 312-amino-acid ORF in the 1.5-kb transcript nih.gov
Additional ORF 108-amino-acid ORF in the 1.8-kb transcript nih.gov

Functional Elucidation of Sgg1 Protein in Murine Cytomegalovirus Pathogenesis

Role of Sgg1 Protein in Viral Replication and Growth Kinetics

The Sgg1 protein, encoded by the sgg1 gene (also known as m133), is a 37-kDa type 1 integral membrane protein. nih.gov Its expression is highest at early times post-infection. nih.gov The function of Sgg1 is highly context-dependent, with significant differences observed between its role in laboratory cell cultures versus a living organism.

Research has consistently demonstrated that the Sgg1 protein is dispensable for MCMV replication in cultured cells (in vitro). nih.govoup.comnih.gov Viral mutants lacking a functional Sgg1 gene show similar growth kinetics to wild-type virus in fibroblast cell lines. asm.orgasm.org This indicates that the protein is not essential for the fundamental processes of viral entry, gene expression, DNA replication, and virion assembly in these simplified systems. frontiersin.org

In stark contrast, Sgg1 is crucial for efficient viral replication in vivo. nih.govoup.com Studies using mouse models show that MCMV mutants with a disrupted sgg1 gene are significantly attenuated and exhibit reduced growth, particularly in specific organs. nih.govuq.edu.au This disparity highlights that genes non-essential for replication in tissue culture often have specific, critical functions in the complex environment of an infected host, where the virus must navigate tissue barriers and host immune responses. oup.comnih.gov

Table 1: Sgg1 Replication Requirement

Condition Sgg1 Requirement Outcome of Sgg1-Deficient MCMV
In vitro (e.g., Fibroblasts) Dispensable Normal replication levels. asm.orgasm.org

| In vivo (Infected Mouse) | Essential | Attenuated replication, especially in salivary glands. nih.govoup.com |

The most pronounced in vivo defect of Sgg1-deficient MCMV is its inability to establish high levels of replication in the salivary glands. nih.govoup.com The salivary gland is a primary site for persistent CMV replication and shedding, making it crucial for viral transmission. asm.orgresearchgate.net While Sgg1-deficient viruses can disseminate to the salivary glands, they fail to replicate efficiently within the serous acinar cells, which are the main site of MCMV replication in this organ. nih.gov This suggests that Sgg1's function is not related to reaching the organ itself, but rather to a specific step of infection within it. researchgate.net The gene was named sgg1 (salivary gland growth gene 1) precisely because of this robust, organ-specific phenotype. researchgate.net

Sgg1 Protein's Influence on Viral Tissue Tropism and Dissemination

Tissue tropism, the ability of a virus to infect specific tissues, is a complex process. biorxiv.orgmdpi.com For MCMV, reaching and replicating in the salivary glands is a key aspect of its life cycle, involving multiple viral proteins, including Sgg1.

MCMV disseminates systemically via infected myeloid cells, such as dendritic cells (DCs) and macrophages. researchgate.netresearchgate.net These cells act as "Trojan horses," carrying the virus through the bloodstream to various organs. researchgate.net A key function of the Sgg1 protein is to facilitate the extravasation—the movement from blood vessels into the surrounding tissue—of these infected myeloid cells. uq.edu.au

Studies have shown that an Sgg1-null mutant virus is defective in the entry of infected myeloid cells (including CD11c+ cells) into the salivary glands. researchgate.netmicrobiologyresearch.org This points to Sgg1 playing a role in the interaction between the infected cell and the vascular endothelium of the target tissue, a critical step for tissue entry. researchgate.net This function appears to be necessary for colonization of the salivary glands and other tissues. uq.edu.au

The colonization of the salivary glands by MCMV is a multi-step process. researchgate.netresearchgate.net The journey begins with the systemic dissemination of the virus inside myeloid cells. researchgate.net The Sgg1 protein is crucial for a specific step in this journey: the import of these infected cells into the salivary gland tissue. researchgate.netmicrobiologyresearch.org Without Sgg1, the number of infected cells successfully entering the gland is significantly reduced. researchgate.net

Once an infected myeloid cell has entered the salivary gland tissue, the virus must then infect the acinar epithelial cells to establish a persistent infection and high-level replication. nih.gov Here again, Sgg1 is critical. nih.govoup.com While the initial entry of the virus into the acinar cells may occur, subsequent efficient replication is severely impaired in the absence of Sgg1. nih.gov Therefore, Sgg1's role is twofold: it facilitates the entry of infected carrier cells into the gland and is then required for robust viral replication within the epithelial cells of the gland. nih.govresearchgate.netresearchgate.net

The Sgg1 protein does not act in isolation. Its function is part of a coordinated effort by multiple viral proteins to ensure successful infection of the salivary glands. Two other key determinants are MCK-2 and the G protein-coupled receptor (GPCR) homolog, M33. asm.orgnih.gov

MCK-2 : The protein MCK-2, encoded by the spliced m131/129 transcript, is also a determinant for salivary gland tropism. researchgate.netnih.gov However, its function is distinct from that of Sgg1. While Sgg1 is required for the import of infected myeloid cells into the gland, MCK-2 facilitates the subsequent transfer of the virus from these myeloid cells to the salivary gland acinar cells. researchgate.netresearchgate.net This demonstrates a non-redundant, sequential action of these two tropism factors.

M33 : The M33 protein is a viral GPCR homolog essential for salivary gland infection but, like Sgg1, is dispensable for replication in vitro and in other organs like the spleen. oup.comasm.orgasm.org M33's role appears to precede that of Sgg1 in the dissemination pathway. researchgate.netresearchgate.net It facilitates the movement of infected CD11c+ dendritic cells from lymph nodes into the blood and their subsequent extravasation into the salivary glands. researchgate.netresearchgate.net The requirement for both M33 and Sgg1 suggests a complex process where M33 helps get the infected cells to the doorstep of the salivary gland, and Sgg1 helps them get inside and establish a productive infection. researchgate.netresearchgate.netresearchgate.net

Table 2: Comparison of MCMV Salivary Gland Tropism Determinants

Viral Protein Gene Protein Type Role in Salivary Gland Infection Phenotype of Null Mutant
Sgg1 sgg1 (m133) Type 1 Integral Membrane Protein nih.gov Facilitates extravasation of infected myeloid cells into the gland and is required for high-level replication in acinar cells. nih.govresearchgate.net Defective myeloid cell entry into salivary glands and reduced replication within them. researchgate.netmicrobiologyresearch.org
MCK-2 m131/129 CC-Chemokine Homolog nih.gov Facilitates transfer of infection from dendritic cells to acinar epithelial cells within the gland. researchgate.net Defective infection transfer from DCs to acinar cells. researchgate.net

| M33 | M33 | G Protein-Coupled Receptor (GPCR) oup.comasm.org | Promotes trafficking of infected dendritic cells from lymph nodes to blood and extravasation to salivary glands. researchgate.netresearchgate.net | Unable to replicate in salivary glands; defective trafficking of infected DCs. oup.comresearchgate.net |

Sgg1 Protein in Host Pathogen Interplay and Immune Modulation

Sgg1 Protein's Role in Modulating Host Immune Responses

Cytomegaloviruses, as a group, have evolved numerous strategies to manipulate and evade the host's immune system, ensuring their long-term survival within the host. ontosight.ai These mechanisms are often multifaceted, targeting various stages of the immune response.

Inhibition of Viral Antigen Presentation to Immune Cells

While murine cytomegalovirus is known to possess multiple proteins that interfere with the presentation of viral antigens on Major Histocompatibility Complex (MHC) class I molecules, specific research directly attributing this function to the Sgg1 protein is not extensively documented in available scientific literature. The broader mechanisms of inhibiting antigen presentation by MCMV are well-established and carried out by other viral proteins which, for instance, can retain MHC class I molecules within the cell, preventing them from reaching the surface to present viral peptides to cytotoxic T lymphocytes.

Strategies for Evading Cytotoxic T Lymphocyte Activation

The evasion of cytotoxic T lymphocyte (CTL) activation is a critical survival strategy for viruses. For MCMV, this is often a direct consequence of the inhibition of antigen presentation. By preventing the display of viral peptides on the cell surface, the virus effectively becomes invisible to CTLs, which are essential for clearing viral infections. Although the Sgg1 protein is understood to contribute to the virus's ability to establish a persistent infection, the specific strategies it employs to directly evade CTL activation have not been clearly elucidated in published research. ontosight.ai

Molecular Interactions of Sgg1 Protein with Host Cellular Components

The functions of viral proteins are dictated by their interactions with the host's cellular machinery. These interactions can lead to the subversion of normal cellular processes to favor viral replication and survival.

Identification of Putative Host Protein Interactors

The Sgg1 protein is predicted to be a type 1 integral membrane protein that localizes to the cytoplasm. asm.org This localization suggests it has the potential to interact with a variety of host cellular components. However, specific host proteins that act as direct binding partners for the Sgg1 protein have not yet been definitively identified in peer-reviewed studies. Research has demonstrated that a mutant virus lacking the Sgg1 protein has a reduced ability for infected myeloid cells to enter the salivary glands, suggesting a potential interaction with cellular factors involved in cell migration or tissue infiltration. microbiologyresearch.org

Perturbation of Host Cellular Signaling Pathways

By interacting with host proteins, viral proteins can disrupt or hijack cellular signaling pathways to the virus's advantage. While it is plausible that the Sgg1 protein influences cellular signaling to facilitate viral replication, particularly within the salivary glands, the specific pathways it perturbs remain an area for future investigation. Broader studies on cytomegaloviruses have shown they can manipulate a range of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and the inflammatory response.

The primary and most clearly defined role of the Sgg1 protein is its critical function in ensuring high levels of viral replication in the acinar cells of the salivary glands. asm.orgnih.gov This tissue-specific requirement underscores a specialized role for Sgg1 in the viral life cycle, distinguishing it from other viral proteins with more generalized functions.

Methodological Frameworks for Investigating Sgg1 Protein Function

Genetic Engineering Approaches for sgg1 Manipulation

Genetic engineering provides powerful tools to dissect the function of the sgg1 gene through its targeted modification within the viral genome. These approaches include the creation of null mutants and revertant viruses, as well as the application of insertion mutagenesis techniques.

The generation of sgg1 null mutants is a key strategy to understand the gene's necessity for viral replication and pathogenesis. One common method involves the insertion of a reporter gene cassette, such as Green Fluorescent Protein (GFP), into the sgg1 open reading frame. This insertion disrupts the gene, creating a null mutant (Δsgg1-GFP) that can be easily tracked through GFP expression nih.gov. Another approach to creating a null mutant is the introduction of a premature translation stop codon within the sgg1 exon, resulting in a non-functional protein (sgg1-stop) nih.gov.

To ensure that any observed phenotype is a direct result of the sgg1 gene disruption and not due to unintended secondary mutations, revertant viruses are constructed nih.govresearchgate.net. This is typically achieved by repairing the mutated sgg1 locus with the wild-type sgg1 sequence, creating a revertant virus (sgg1-RV) nih.gov. The phenotypic characterization of these mutants often involves comparing their growth kinetics and pathogenic potential to the wild-type and revertant viruses in both cell culture and animal models. For instance, studies have shown that sgg1 null mutants exhibit a significant defect in the entry of infected myeloid cells into the salivary glands, a phenotype that is restored in the revertant virus nih.gov.

Virus Genotype Phenotype
Wild-type MCMVIntact sgg1Normal replication and salivary gland tropism
Δsgg1-GFPsgg1 gene disrupted by GFP cassette insertionDefective in infected myeloid cell entry into salivary glands
sgg1-stopPremature stop codon in sgg1 exon 1Reduced viral import into salivary glands
sgg1-RVsgg1 gene repaired to wild-type sequenceRestored wild-type phenotype

Insertion mutagenesis is a powerful tool for disrupting gene function and for marking the location of the mutated gene. A widely used method for cytomegalovirus involves the use of a cassette containing the Escherichia coli lacZ gene, which encodes β-galactosidase, and the gpt gene, which confers resistance to mycophenolic acid nih.govuq.edu.au. This lacZ-gpt cassette is inserted into the target gene, in this case, sgg1, through homologous recombination nih.gov.

The insertion of the lacZ-gpt cassette serves two main purposes. Firstly, it disrupts the open reading frame of the sgg1 gene, leading to a loss of function. Secondly, the lacZ gene acts as a reporter, allowing for the easy identification of recombinant viruses through a colorimetric assay with the substrate X-gal. The gpt gene provides a selectable marker for the enrichment of mutant viruses nih.gov. This technique has been successfully used to demonstrate that several genes in the vicinity of sgg1 are dispensable for viral growth in cell culture uq.edu.au.

Advanced Molecular and Cellular Biology Techniques

Beyond genetic manipulation of the virus, a suite of advanced molecular and cellular biology techniques are employed to study the expression, localization, and interactions of the Sgg1 protein.

To study the expression and subcellular localization of the Sgg1 protein in isolation from other viral proteins, transient transfection of mammalian cell lines is a common approach nih.govtandfonline.com. In these experiments, the sgg1 gene is cloned into an expression vector, which is then introduced into cultured cells, such as COS-7 cells. The expression of the Sgg1 protein can then be analyzed at both the mRNA and protein levels. Studies have shown that sgg1 is expressed with early kinetics during viral infection nih.gov.

The subcellular localization of the Sgg1 protein can be visualized using several methods. One common technique is immunofluorescence microscopy researchgate.netntu.edu.sgleica-microsystems.com. In this method, cells expressing Sgg1 are fixed, permeabilized, and then incubated with a primary antibody specific to the Sgg1 protein. A secondary antibody conjugated to a fluorophore is then used to detect the primary antibody, allowing for the visualization of the protein's location within the cell using a fluorescence microscope ntu.edu.sg. Another approach is to fuse the Sgg1 protein with a fluorescent protein tag, such as Green Fluorescent Protein (GFP) nih.govcmu.edu. This creates a fusion protein that can be directly visualized in living cells, providing real-time information on its localization and dynamics. Through such studies, the Sgg1 protein has been shown to localize to the cytoplasm of transfected cells researchgate.netnih.gov.

Technique Principle Application to Sgg1
Transient Transfection Introduction of a foreign gene (e.g., sgg1) into a cell line to study its expression and function in isolation.To express Sgg1 in cell lines like COS-7 to study its properties outside the context of a full viral infection.
Immunofluorescence Use of specific antibodies and fluorescent secondary antibodies to visualize the location of a protein within a cell.To determine the subcellular localization of the Sgg1 protein in transfected or infected cells.
Fluorescent Protein Tagging Fusing the coding sequence of a fluorescent protein (e.g., GFP) to the gene of interest (sgg1) to visualize the protein in living cells.To track the localization and dynamics of the Sgg1 protein in real-time.

To understand the function of the Sgg1 protein, it is crucial to identify the viral and cellular proteins with which it interacts. Proteomic methodologies are powerful tools for discovering these protein-protein interactions.

Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein interaction partners researchgate.netnih.gov. In a Co-IP experiment, an antibody specific to the Sgg1 protein is used to pull down Sgg1 from a cell lysate. Any proteins that are bound to Sgg1 will also be pulled down. These interacting proteins can then be identified by mass spectrometry researchgate.net.

Proximity proteomics , such as BioID, is another powerful approach for identifying protein interaction networks nih.gov. In this method, the Sgg1 protein is fused to a promiscuous biotin (B1667282) ligase, BirA*. When expressed in cells, this fusion protein will biotinylate any proteins that are in close proximity. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. This technique allows for the identification of both stable and transient interactions nih.gov. While these specific techniques have been extensively used to characterize other CMV proteins, their application to Sgg1 would provide significant insights into its function nih.gov.

Prospective Research Avenues and Translational Implications of Sgg1 Protein Studies

Detailed Elucidation of Sgg1 Protein's Molecular Mechanisms of Action

The Sgg1 protein is a 37-kDa type 1 integral membrane protein encoded by two spliced transcripts. nih.gov Its primary recognized function is its essential role in the colonization of the salivary glands by MCMV. nih.gov Specifically, Sgg1 is not required for viral replication in other organs but is crucial for high-level replication within the serous acinar cells of the salivary glands. nih.gov Foundational studies using recombinant viruses lacking the Sgg1 gene demonstrated a significant reduction in viral growth in this specific tissue. nih.gov

More recent investigations have refined our understanding of its mechanism, revealing that Sgg1 is necessary for infected myeloid cells to enter the salivary glands. nih.gov This suggests a role for Sgg1 in mediating the interaction between infected cells and the salivary gland tissue, a critical step for viral dissemination and persistence. However, the precise molecular interactions that Sgg1 engages in remain a significant knowledge gap.

Future research must focus on identifying the host and/or viral binding partners of Sgg1. A comprehensive analysis of the Sgg1 interactome would be invaluable. Techniques such as co-immunoprecipitation followed by mass spectrometry could reveal the proteins that Sgg1 associates with, shedding light on the signaling pathways it may hijack or modulate to facilitate the entry of infected myeloid cells into the salivary glands. Understanding these interactions at a molecular level is the next critical step and a prerequisite for rationally targeting this protein for therapeutic intervention.

Sgg1 Protein as a Pre-clinical Target for Antiviral Development

The specific and critical role of Sgg1 in a key aspect of the CMV lifecycle—salivary gland infection and thus transmission—makes it an attractive target for antiviral drug development. Unlike broad-spectrum antivirals that target viral replication enzymes, a therapy targeting Sgg1 could potentially offer a more targeted approach with fewer off-target effects.

Rational Design of Antiviral Compounds Based on Sgg1 Function

The development of antiviral compounds that specifically inhibit Sgg1 function is a promising, albeit challenging, prospect. As a transmembrane protein, Sgg1 presents a druggable target. The initial step in the rational design of Sgg1 inhibitors would be to determine its three-dimensional structure. Techniques such as X-ray crystallography or cryo-electron microscopy could provide the high-resolution structural data needed to identify key functional domains and potential drug-binding pockets.

With a detailed structure, computational methods could be employed to screen virtual libraries of small molecules for compounds that are predicted to bind to and inhibit Sgg1. These in silico hits would then need to be validated through in vitro binding assays. Another avenue for rational design involves the development of monoclonal antibodies that can specifically recognize and block the extracellular domains of Sgg1, thereby preventing its interaction with host cell receptors or other viral proteins.

Development and Validation of in vitro and in vivo Models for Sgg1-Targeted Interventions

To test the efficacy of rationally designed Sgg1 inhibitors, robust and relevant preclinical models are essential. The development of high-throughput in vitro assays that can measure Sgg1 function is a critical first step. For instance, a cell-based assay could be designed to quantify the adhesion of Sgg1-expressing cells to salivary gland endothelial cells. Such an assay would be invaluable for screening large numbers of potential inhibitory compounds. Additionally, the development of a murine salivary gland mesenchymal cell line offers a valuable tool for ex vivo immunological and virological assays. nih.gov

In vivo validation of Sgg1-targeted interventions would rely on the established murine model of CMV infection. mdpi.com The existing Sgg1-knockout and revertant MCMV strains provide a powerful platform to assess the specificity and efficacy of any potential antiviral. nih.gov Animal models of congenital CMV transmission, such as the rhesus macaque and guinea pig models, could also be adapted to study the role of Sgg1 homologs in vertical transmission and to test the efficacy of Sgg1-targeted therapies in preventing this devastating outcome. nih.govoup.com Humanized mouse models, which can be engrafted with human cells and tissues, also offer a promising avenue for studying human CMV (HCMV) and its Sgg1 homologs in a more clinically relevant setting. nih.gov

Phylogenetic and Functional Comparative Analysis of Sgg1 Homologs Across Cytomegalovirus Species

The Sgg1 gene in MCMV is a positional homolog of the UL128/130/131 gene locus in HCMV. nih.gov This locus in HCMV encodes components of the pentameric complex, which is crucial for the virus's ability to infect endothelial and epithelial cells. nih.gov This positional homology suggests a potential for functional analogy, making the study of Sgg1 in the tractable murine model highly relevant to understanding HCMV pathogenesis.

A detailed phylogenetic analysis of Sgg1 and its homologs across a range of cytomegalovirus species would provide insights into the evolutionary conservation of this gene. Understanding which domains of the protein are highly conserved could help to identify functionally critical regions that may be ideal targets for broad-spectrum antiviral drugs. For instance, if the domains responsible for interaction with host factors are conserved, it is more likely that an inhibitor targeting these domains would be effective against multiple CMV species.

Functional comparative studies are also warranted. Expressing Sgg1 homologs from different CMV species in the Sgg1-knockout MCMV background could reveal the extent to which their functions are conserved. Such studies would be instrumental in determining whether Sgg1 represents a viable target for an antiviral that could be effective against human cytomegalovirus. The guinea pig CMV model, which also has a UL128 homolog, provides another valuable system for these comparative functional analyses. nih.gov

Q & A

Q. What is the functional role of the Sgg1 protein in cytomegalovirus (CMV) replication, and how has this been experimentally validated?

The Sgg1 protein is critical for high-titer viral replication in salivary gland acinar cells, as demonstrated in murine CMV (MCMV) studies. Experimental validation involved constructing a recombinant virus (RM868) with a disrupted sgg1 gene, which showed reduced viral load in salivary glands but normal replication in other tissues. Methods included qPCR for viral load quantification, Western blotting for Sgg1 expression (37 kDa), and histopathological analysis of infected tissues. This tissue-specific dependency suggests Sgg1 facilitates post-entry replication mechanisms in acinar cells .

Q. How can researchers design experiments to determine the tissue-specific expression kinetics of Sgg1 during CMV infection?

Time-course transcriptional profiling using RT-PCR or RNA-seq on infected tissues (e.g., salivary glands, lungs, liver) can identify sgg1 transcript dynamics. The 1.5-kb transcript (encoding the 312-aa Sgg1 protein) peaks during early infection (8–12 hours post-infection), while the 1.8-kb transcript is less abundant. Recombinant viruses with lacZ reporters under sgg1 promoters enable spatial tracking of expression in vivo .

Q. What experimental models are suitable for studying Sgg1’s contribution to CMV pathogenesis?

Murine CMV (MCMV) infection in BALB/c mice is the primary model, as sgg1 disruption (e.g., RM868) reduces salivary gland replication without affecting systemic dissemination. Comparative studies using human CMV (HCMV) require identifying functional orthologs, as sgg1 is not conserved in HCMV strains like AD168. Organoid models of salivary gland acinar cells may further elucidate cell-type-specific mechanisms .

Advanced Research Questions

Q. What molecular mechanisms underlie Sgg1’s role in facilitating CMV replication in salivary gland cells?

Sgg1 is a type 1 integral membrane protein localized to the cytoplasm, suggesting interactions with host membranes or organelles. The RM868 mutant enters acinar cells but fails to replicate efficiently, implying Sgg1 disrupts host pathways post-entry. Proposed mechanisms include modulation of lipid metabolism (e.g., cholesterol trafficking) or evasion of intrinsic immune defenses (e.g., PML bodies). Proteomic screens (e.g., co-IP, yeast two-hybrid) could identify host interactors .

Q. How can conflicting data on the necessity of Sgg1 in different CMV strains or host species be resolved?

Discrepancies may arise from strain-specific adaptations (e.g., lab-adapted AD169 vs. clinical HCMV strains) or host species differences (e.g., murine vs. human CMV). Resolving these requires:

  • Ortholog analysis : Bioinformatics tools (e.g., Bio-Dictionary-based gene finder) to identify conserved sgg1 homologs in primate or rodent CMVs .
  • Functional complementation : Introducing MCMV sgg1 into HCMV to test cross-species functionality .
  • CRISPR-Cas9 screens : Knockout of putative sgg1 analogs in HCMV to assess replication defects .

Q. What strategies can elucidate Sgg1’s evolutionary adaptation to overcome host restriction factors?

Structural studies (e.g., cryo-EM, X-ray crystallography) of Sgg1’s coiled-coil domains may reveal motifs for host protein interactions, similar to HCMV IE1’s PML-binding regions. Comparative genomics of clinical CMV isolates can identify sgg1 mutations associated with host adaptation. In vivo selection experiments in PML-knockout mice may test Sgg1’s role in counteracting nuclear defense mechanisms .

Methodological Guidance

Q. What techniques are recommended for analyzing Sgg1’s subcellular localization and post-translational modifications?

  • Subcellular localization : Transfect COS-7 cells with sgg1 expression vectors and perform immunofluorescence microscopy using anti-Sgg1 antibodies. Cytoplasmic localization was confirmed in MCMV-infected cells .
  • Post-translational modifications : Use mass spectrometry to detect phosphorylation or ubiquitination sites, informed by structural predictions of Sgg1’s cytoplasmic domains .

Q. How can bioinformatics tools aid in characterizing Sgg1’s functional domains and cross-species conservation?

  • Domain prediction : Tools like Phyre2 or AlphaFold predict Sgg1’s transmembrane helices and coiled-coil regions.
  • Ortholog identification : BLAST searches against CMV genomes (e.g., chimpanzee, rhesus) using MCMV sgg1 sequences, followed by synteny analysis .
  • Evolutionary analysis : dN/dS ratio calculations to detect positive selection in sgg1 across CMV strains .

Q. What in vivo approaches are effective for studying Sgg1’s role in viral dissemination and latency?

  • Bioluminescent imaging : Track RM868-derived viruses (e.g., luciferase-tagged) in mice to quantify salivary gland vs. systemic replication.
  • Latency models : Administer immunosuppressive agents to MCMV-infected mice and measure sgg1 transcript levels during reactivation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in Sgg1’s reported expression kinetics across studies?

Variability in transcript detection (e.g., 1.5-kb vs. 1.8-kb) may stem from differences in infection models (e.g., in vitro vs. in vivo) or sensitivity of detection methods. Standardizing protocols (e.g., using the same primer sets for RT-PCR) and validating with Northern blotting or single-cell RNA-seq can resolve inconsistencies .

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